molecular formula C8H17N3O3S B15358973 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide

2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide

Cat. No.: B15358973
M. Wt: 235.31 g/mol
InChI Key: DDSCFGJPFPZXLZ-UHFFFAOYSA-N
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Description

2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide typically involves the reaction of 1-methylsulfonylpiperidin-4-yl with an appropriate hydrazide derivative under controlled conditions. The reaction can be carried out using standard organic synthesis techniques, including the use of reagents such as hydrazine and acyl chlorides.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: It could be explored for its therapeutic properties in drug development.

  • Industry: Its derivatives may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which the compound is used. For example, in a biological system, it may bind to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide can be compared with other piperidine derivatives such as 1-methylsulfonylpiperidine and 4-methylpiperidine These compounds share structural similarities but may differ in their biological activities and applications

List of Similar Compounds

  • 1-Methylsulfonylpiperidine

  • 4-Methylpiperidine

  • Piperidine-4-carboxylic acid

  • N-Methylpiperidine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H17N3O3S

Molecular Weight

235.31 g/mol

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)acetohydrazide

InChI

InChI=1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12)

InChI Key

DDSCFGJPFPZXLZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC(=O)NN

Origin of Product

United States

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